

5(6)-Carboxyrhodamine 110 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5(6)-Carboxyrhodamine 110 NHS Ester	
Cat. No.:	B15557089	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5(6)-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) Ester, a widely used green fluorescent dye for the labeling of biomolecules. This document details its core properties, experimental protocols for its use, and its key applications in scientific research.

Core Concepts and Properties

5(6)-Carboxyrhodamine 110 NHS Ester is a highly photostable and bright fluorescent dye that is ideal for creating bioconjugates.[1][2][3] It is the nonsulfonated analog of the Alexa Fluor® 488 dye.[2][4] The key feature of this molecule is the NHS ester group, which reacts efficiently and specifically with primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides to form stable amide bonds.[1] This reactivity makes it a valuable tool for fluorescently labeling antibodies, proteins, and other molecules for visualization and detection in a variety of applications.

One of the significant advantages of 5(6)-Carboxyrhodamine 110 over other common green fluorophores like fluorescein (FITC) is its exceptional photostability and the insensitivity of its fluorescence to pH changes in the range of 4 to 9.[2][5][6][7] This property ensures more reliable and reproducible results in imaging and detection assays. The dye emits a strong green fluorescence with excitation and emission maxima around 502 nm and 527 nm,



respectively, making it compatible with standard fluorescence microscopy and flow cytometry setups.[1][2][3][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **5(6)-Carboxyrhodamine 110 NHS Ester**.

Property	Value
Molecular Formula	C25H17N3O7[8]
Molecular Weight	471.43 g/mol [2]
Excitation Maximum (λex)	~502 nm[1][2][8][9]
Emission Maximum (λem)	~527 nm[1][2][8][9]
Molar Extinction Coefficient (ε)	76,000 cm ⁻¹ M ⁻¹ [2][8][9]
Solubility	DMSO, DMF[2][8][9]
Reactivity	Primary amines[2]

Experimental Protocols Protein Labeling with 5(6)-Carboxyrhodamine 110 NHS Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with **5(6)-Carboxyrhodamine 110 NHS Ester**. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

- Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
- 5(6)-Carboxyrhodamine 110 NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)



- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
- Purification column (e.g., gel filtration or spin desalting column)
- Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the labeling reaction.
- Prepare the Dye Stock Solution:
 - Allow the vial of 5(6)-Carboxyrhodamine 110 NHS Ester to warm to room temperature.
 - Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.
- Labeling Reaction:
 - While gently stirring, add the dye stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1. The optimal ratio should be determined empirically.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification of the Labeled Protein:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g.,
 Sephadex G-25) or a spin desalting column.
 - Equilibrate the column with PBS.
 - Apply the reaction mixture to the column and elute with PBS.



- The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.
- Determination of Degree of Labeling (DOL) (Optional):
 - The DOL, or the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~502 nm).
- Storage:
 - Store the labeled protein at 4°C for short-term storage or at -20°C in a solution containing a cryoprotectant (e.g., 50% glycerol) for long-term storage. Protect from light.

Immunofluorescence Staining with a Labeled Secondary Antibody

This protocol describes the use of a fluorescently labeled secondary antibody, such as one conjugated with 5(6)-Carboxyrhodamine 110, for indirect immunofluorescence.

Materials:

- · Fixed and permeabilized cells or tissue sections on a slide
- Primary antibody specific to the target antigen
- Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG labeled with 5(6)-Carboxyrhodamine 110)
- Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)
- Wash buffer (e.g., PBS)
- Antifade mounting medium

Procedure:

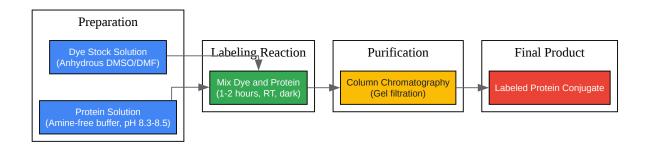
Blocking:

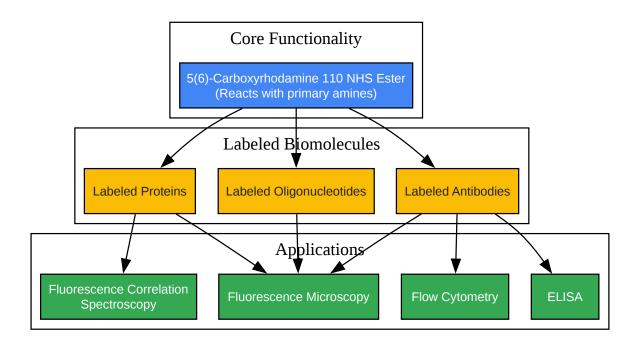


- Incubate the sample with blocking buffer for 60 minutes at room temperature to reduce non-specific antibody binding.
- · Primary Antibody Incubation:
 - Dilute the primary antibody in the blocking buffer to its optimal concentration.
 - Incubate the sample with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Washing:
 - Wash the sample three times with wash buffer for 5 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Dilute the fluorescently labeled secondary antibody in the blocking buffer.
 - Incubate the sample with the diluted secondary antibody for 1 hour at room temperature,
 protected from light.
- Final Washing:
 - Wash the sample three times with wash buffer for 5 minutes each to remove unbound secondary antibody.
- Mounting and Imaging:
 - Mount the sample with an antifade mounting medium.
 - Visualize the fluorescence using a fluorescence microscope with the appropriate filter set for the green fluorescent dye.

Visualizations







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References

 1. 二次抗体を用いた蛍光免疫染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]



- 2. Flow Cytometry Protocol | Abcam [abcam.com]
- 3. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific
 HK [thermofisher.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. usbio.net [usbio.net]
- 9. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [5(6)-Carboxyrhodamine 110 NHS Ester: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557089#what-is-5-6-carboxyrhodamine-110-nhs-ester]

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